Indolizine, 3-[3-(3-chloro-3H-diazirin-3-yl)phenyl]-
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Overview
Description
Indolizine, 3-[3-(3-chloro-3H-diazirin-3-yl)phenyl]- is a chemical compound that belongs to the indolizine family. Indolizines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
The synthesis of indolizines can be achieved through several methodologies. Classical methods include the Scholtz or Chichibabin reactions, which have been widely used for their straightforward approach . Recent advances have introduced new strategies such as transition metal-catalyzed reactions and oxidative coupling
Chemical Reactions Analysis
Indolizine, 3-[3-(3-chloro-3H-diazirin-3-yl)phenyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include aldehydes, secondary amines, and terminal alkynes . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include π-expanded indolizines and other functionalized derivatives .
Scientific Research Applications
Indolizine derivatives have significant applications in scientific research. They are used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals . In medicinal chemistry, indolizines are explored for their potential as anti-cancer, anti-inflammatory, and anti-viral agents . Additionally, they are used in material science for the development of advanced functional dyes and fluorescence imaging agents .
Mechanism of Action
The mechanism of action of indolizine, 3-[3-(3-chloro-3H-diazirin-3-yl)phenyl]- involves interactions with various molecular targets and pathways. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or receptor binding . The specific pathways and targets depend on the structure and functional groups of the indolizine derivative.
Comparison with Similar Compounds
Indolizine, 3-[3-(3-chloro-3H-diazirin-3-yl)phenyl]- can be compared with other indolizine derivatives and nitrogen-containing heterocycles. Similar compounds include pyrroles, pyridines, and quinolines . The uniqueness of this compound lies in its specific substitution pattern and the presence of the diazirinyl group, which can impart unique reactivity and biological activity .
Properties
CAS No. |
655245-16-2 |
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Molecular Formula |
C15H10ClN3 |
Molecular Weight |
267.71 g/mol |
IUPAC Name |
3-[3-(3-chlorodiazirin-3-yl)phenyl]indolizine |
InChI |
InChI=1S/C15H10ClN3/c16-15(17-18-15)12-5-3-4-11(10-12)14-8-7-13-6-1-2-9-19(13)14/h1-10H |
InChI Key |
ASWFREYTJLNQSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC=C(N2C=C1)C3=CC(=CC=C3)C4(N=N4)Cl |
Origin of Product |
United States |
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